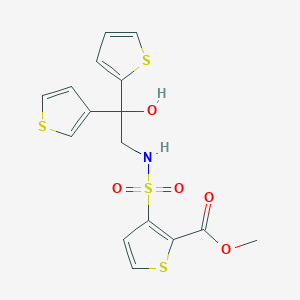

![molecular formula C19H13N3O2S B2536179 4-cyano-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-49-5](/img/structure/B2536179.png)

4-cyano-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

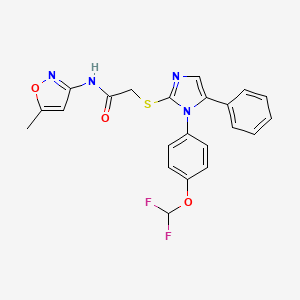

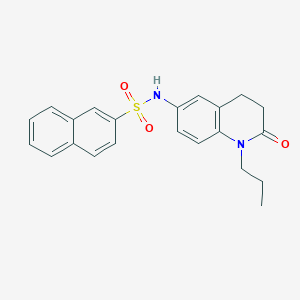

The compound “4-cyano-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains several functional groups, including a cyano group (-CN), a methoxy group (-OCH3), a prop-2-ynyl group (-C≡CH), and a benzothiazol-2-ylidene group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, methoxy, prop-2-ynyl, and benzothiazol-2-ylidene groups would significantly influence its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Approaches

Researchers have developed various novel synthetic routes to produce benzothiazole derivatives, which might be relevant to the synthesis of the specified compound. For instance, Badne et al. (2011) explored the synthesis of 2-substituted derivatives of benzothiazole compounds and their antimicrobial activity, indicating the potential biological relevance of such compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Liquid Crystalline Properties

The study by Ha et al. (2010) on the synthesis of new Schiff base ester liquid crystals with a benzothiazole core revealed that these compounds exhibit interesting mesomorphic properties, which could have implications for materials science, particularly in the development of liquid crystal displays (Ha, Koh, Lee, Yeap, Lin, & Ong, 2010).

Applications in Biological Research

Anticancer Activity

The synthesis of indapamide derivatives with a focus on pro-apoptotic activity against cancer cell lines suggests that benzothiazole derivatives might play a significant role in the development of new anticancer agents. Yılmaz et al. (2015) demonstrated that specific derivatives exhibit significant inhibitory effects on melanoma cell lines, highlighting the potential of these compounds in medicinal chemistry (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Chemosensors for Anions

Detection of Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can act as chemosensors for cyanide anions, indicating the utility of benzothiazole cores in environmental monitoring and safety applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

It is suggested that the compound may interact with its targets through a free radical reaction .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been investigated for their pharmacokinetic properties .

Result of Action

Similar compounds have shown promising cytotoxic activity .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-cyano-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c1-3-11-22-17-15(24-2)5-4-6-16(17)25-19(22)21-18(23)14-9-7-13(12-20)8-10-14/h1,4-10H,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDBNBBAHDINML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl}-5-fluoropyridine](/img/structure/B2536103.png)

![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2536106.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)

![4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2536113.png)